![molecular formula C9H16N4 B1585970 1-(2-Imidazol-1-yl-ethyl)-piperazine CAS No. 381721-55-7](/img/structure/B1585970.png)
1-(2-Imidazol-1-yl-ethyl)-piperazine
Overview
Description
1-(2-Imidazol-1-yl-ethyl)-piperazine, also known as IPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPEP belongs to the class of piperazine derivatives and has been found to have significant effects on the biochemical and physiological processes of the human body.
Scientific Research Applications
Oligonucleotide Therapeutics
1-(2-Imidazol-1-yl-ethyl)-piperazine: has potential applications in the field of oligonucleotide therapeutics. Oligonucleotides, due to their ability to bind to specific sequences of RNA and DNA, can be used to modulate gene expression. The compound’s structure suggests that it could be used to modify oligonucleotides, enhancing their target affinity, metabolic stability, and pharmacokinetic properties .
Photocatalytic Activities
This compound can be integrated into polyoxometalate (POM) complexes for photocatalytic applications. Such complexes have shown efficacy in the degradation of methylene blue (MB), a common dye used in various industries, which is often found as a pollutant in wastewater .
Electrochemical Sensors
The asymmetric ligand properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine make it suitable for constructing electrochemical sensors. These sensors can be used for the detection of nitrites in environmental samples, which is crucial for monitoring water quality and food safety .
Fluorescence Sensing
Another fascinating application is in fluorescence sensing, particularly for the detection of heavy metals like mercury. Complexes derived from this compound have been reported to exhibit fluorescence sensing properties, which can be utilized in environmental monitoring and public health .
Proteomics Research
In proteomics, 1-(2-Imidazol-1-yl-ethyl)-piperazine can be used as a biochemical tool for the study of protein interactions and functions. Its properties may allow for the development of novel assays to detect and quantify proteins and their modifications .
Chemical Synthesis
The compound’s structure, featuring both imidazole and piperazine groups, makes it a versatile intermediate in chemical synthesis. It can be used to synthesize a wide range of chemical entities, potentially leading to the development of new drugs and materials .
Material Science
In material science, the compound could be used to modify the surface properties of materials, thereby enhancing their interaction with biological systems. This could lead to advancements in biomaterials and nanotechnology .
Catalysis
Lastly, 1-(2-Imidazol-1-yl-ethyl)-piperazine may find applications in catalysis. Its structural features could be exploited to design catalysts that are more efficient, selective, and environmentally friendly .
properties
IUPAC Name |
1-(2-imidazol-1-ylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-4-12(5-2-10-1)7-8-13-6-3-11-9-13/h3,6,9-10H,1-2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMCLGFEXQYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374753 | |
Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
381721-55-7 | |
Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 381721-55-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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